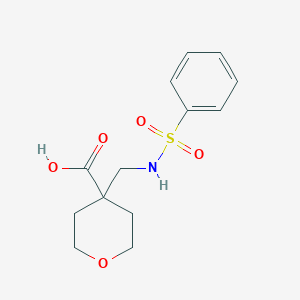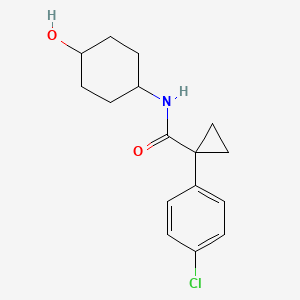![molecular formula C12H14BrNO4S B6646959 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646959.png)
1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid, also known as BPH-715, is a chemical compound that has recently gained attention in scientific research. BPH-715 is a cyclobutane derivative that has been found to have potential therapeutic applications due to its unique chemical structure and mechanism of action. In
Mecanismo De Acción
1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid works by inhibiting the activity of PTP1B, a protein tyrosine phosphatase that is involved in the regulation of insulin signaling and glucose metabolism. PTP1B has been implicated in the development of insulin resistance and type 2 diabetes, making it a potential target for therapeutic intervention. 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid binds to the active site of PTP1B and prevents its activity, leading to improved insulin sensitivity and glucose uptake in cells.
Biochemical and Physiological Effects
1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid has been shown to have several biochemical and physiological effects in cells and animals. In vitro studies have demonstrated that 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid can improve insulin sensitivity and glucose uptake in cells by inhibiting PTP1B activity. In vivo studies in animal models have shown that 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid can lower blood glucose levels and improve glucose tolerance in diabetic mice. 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid in lab experiments is its specificity for PTP1B inhibition. This allows researchers to study the effects of PTP1B inhibition on insulin signaling and glucose metabolism without interfering with other cellular processes. Additionally, 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with in lab settings.
One limitation of using 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in a consistent and reproducible manner. Additionally, 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid has a relatively short half-life in vivo, which can limit its efficacy as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid. One area of focus could be the development of more potent and selective PTP1B inhibitors based on the structure of 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid. Another area of research could be the investigation of 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid as a potential therapy for other metabolic disorders, such as obesity and metabolic syndrome. Finally, further studies could explore the potential anticancer effects of 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid and its mechanism of action in cancer cells.
Métodos De Síntesis
The synthesis of 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid involves the reaction of 4-bromobenzene sulfonamide with cyclobutanecarboxylic acid in the presence of a base. The reaction results in the formation of 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent. 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid has been synthesized in both laboratory and industrial settings, and its synthesis has been optimized to produce high yields with minimal impurities.
Aplicaciones Científicas De Investigación
1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of a specific protein called PTP1B, which is involved in the regulation of glucose metabolism. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose uptake in cells, making 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid a potential candidate for the treatment of type 2 diabetes.
Another area of research has explored the use of 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid as a potential anticancer agent. Studies have shown that 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid can induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. This makes 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid a potential candidate for the development of novel cancer therapies.
Propiedades
IUPAC Name |
1-[[(4-bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c13-9-2-4-10(5-3-9)19(17,18)14-8-12(11(15)16)6-1-7-12/h2-5,14H,1,6-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUDPVOFCFIVFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646882.png)
![4-[(Pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646889.png)
![4-[[(6-Methylpyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646896.png)
![4-[[(4-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646903.png)
![4-[[(3-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646905.png)
![4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646911.png)
![4-[[(4-Fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646922.png)

![4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646936.png)

![4-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646949.png)
![1-[[(4-Methylsulfonylbenzoyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646979.png)
![1-[(2,3-Dihydro-1-benzothiophene-2-carbonylamino)methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646984.png)
![1-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646985.png)